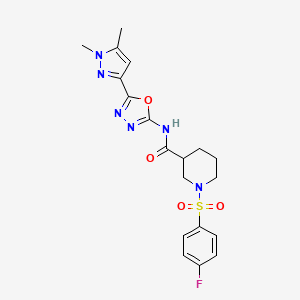

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide" is a complex molecule that appears to be related to several classes of compounds with significant biological activities. The structure suggests the presence of a 1,3,4-oxadiazole ring, a pyrazole moiety, and a piperidine ring, which are common in various pharmacologically active compounds. The fluorophenylsulfonyl group is indicative of potential interactions with biological targets, possibly through enzyme inhibition or receptor modulation .

Synthesis Analysis

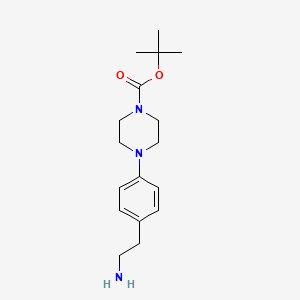

The synthesis of related compounds typically involves multi-step reactions starting from basic heterocyclic building blocks. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with N-mono-substituted hydrazines . Similarly, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by several other steps to yield the target compounds . These methods could provide insights into the possible synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry. For example, the structure of a designer drug with a highly substituted pyrazole skeleton was determined using NMR spectroscopy and MS, with the aid of predicted 13C NMR shifts . These techniques are crucial for confirming the identity and purity of the synthesized compounds and would be essential for the analysis of the compound .

Chemical Reactions Analysis

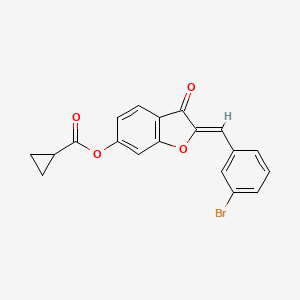

Compounds containing the 1,3,4-oxadiazole ring are known to exhibit a range of biological activities and can undergo various chemical reactions. The oxadiazole ring can interact with biological targets, and its derivatives have been shown to possess antiproliferative properties, acting as tubulin inhibitors . The presence of the piperidine and pyrazole rings in the compound suggests potential for diverse chemical reactivity and biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. For instance, the presence of fluorine atoms can significantly affect the lipophilicity and metabolic stability of the compound. The crystal structure of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was determined, which is important for understanding the compound's interactions at the molecular level . The physical properties such as solubility, melting point, and stability would be important for the development of the compound as a potential therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Molecular interaction of antagonists with receptors

A study on a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, demonstrated its binding interaction with the CB1 cannabinoid receptor. Through conformational analysis using the AM1 molecular orbital method, four distinct conformations were identified, influencing the energetic stability and interaction with the receptor. The study developed unified pharmacophore models for CB1 receptor ligands, incorporating this antagonist into the model. Comparative molecular field analysis (CoMFA) constructed three-dimensional quantitative structure-activity relationship (QSAR) models, suggesting that the antagonist's binding interaction is dominated by specific structural moieties, similar to cannabinoid agonists. This study provides insights into how structural analogs, including N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide, might interact with biological receptors (Shim et al., 2002).

Synthesis and Biological Activity

Synthesis and evaluation of 1,3,4-oxadiazole derivatives

Another study focused on the synthesis of a new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. These compounds were evaluated for their biological activities, including enzyme inhibition. The synthesis involved converting various organic acids into corresponding esters, hydrazides, and 5-substituted-1,3,4-oxadiazole-2-thiols. The final compounds were prepared by reacting these thiols with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine. This research highlights the potential of 1,3,4-oxadiazole derivatives in biological applications, suggesting a potential research direction for this compound in similar biological settings (Khalid et al., 2016).

Structure-Activity Relationships

Pyrazole derivatives as cannabinoid receptor antagonists

Research on pyrazole derivatives, including the study of structure-activity relationships, has shown that specific structural features are critical for antagonistic activity against cannabinoid receptors. Key structural requirements identified include a para-substituted phenyl ring, a carboxamido group, and a dichlorophenyl substituent on the pyrazole ring. This work provides a foundational understanding of how structural modifications can influence biological activity, which is relevant for the design and optimization of compounds like this compound (Lan et al., 1999).

Anticancer Properties

Novel carboxamides and sulfonamides with anticancer activity

A study on a series of novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs revealed promising anticancer activity against specific cell lines. This research indicates the potential therapeutic applications of structurally complex molecules in cancer treatment and may inform further investigations into the anticancer properties of this compound (Ajeesh Kumar et al., 2016).

Eigenschaften

IUPAC Name |

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN6O4S/c1-12-10-16(24-25(12)2)18-22-23-19(30-18)21-17(27)13-4-3-9-26(11-13)31(28,29)15-7-5-14(20)6-8-15/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,21,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCIISYBUSWVBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2522576.png)

![1-(4-methoxyphenyl)-N-(4-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2522578.png)

![1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2522583.png)

![1-[(2,5-Dimethylphenyl)methyl]-4-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,4-diazepane hydrochloride](/img/structure/B2522584.png)

![N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2522586.png)

![(3,4-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2522592.png)

![5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2522595.png)

![ethyl 1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![(4-Cyclopropylsulfonylpiperazin-1-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2522599.png)